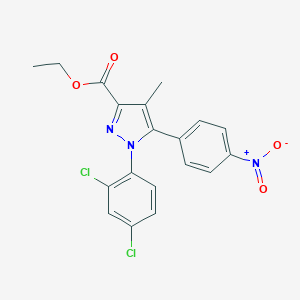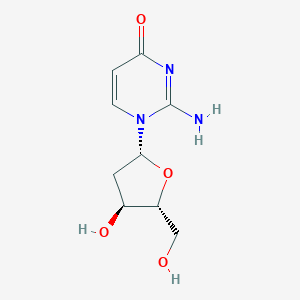
2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, also known as 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Recognition and Base Pairing
2’-Deoxyisocytidine plays a crucial role in the enzymatic recognition of base pairs. It has been used to investigate the ability of various polymerases to catalyze the template-directed formation of a base pair between isoguanine (iso-G) and isocytosine (iso-C) in duplex oligonucleotides .
DNA Synthesis
2’-Deoxyisocytidine forms deoxycytidine triphosphate (dCTP) upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases . This makes it a vital component in the field of genetic engineering and biotechnology.
Proteomics Research
2’-Deoxyisocytidine is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions with DNA.
Genetic Alphabet Expansion
The base pair between isoguanine (iso-G) and isocytosine (iso-C) can serve useful roles in a contemporary laboratory setting, expanding the genetic alphabet . This could potentially lead to the creation of new synthetic life forms.
Study of Prebiotic Chemistry
The study of the base pair between isoguanine (iso-G) and isocytosine (iso-C) provides insights into the possible chemical structures of primitive forms of life that emerged on planet earth several billion years ago .
Mecanismo De Acción
Target of Action
2’-Deoxyisocytidine, also known as 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, primarily targets enzymes such as Thymidine kinase 2, mitochondrial , Class B acid phosphatase , and Deoxycytidine kinase in humans . These enzymes play crucial roles in nucleotide metabolism and DNA synthesis.
Mode of Action
2’-Deoxyisocytidine is a purine nucleoside analog. It is phosphorylated into its active, triphosphate, form within the cell . The compound’s interaction with its targets leads to the inhibition of DNA synthesis and induction of apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and cell death. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . The exact biochemical pathways affected by 2’-Deoxyisocytidine are still under investigation.
Pharmacokinetics
It is known that the compound is metabolized in the body .
Result of Action
The primary result of 2’-Deoxyisocytidine’s action is the inhibition of DNA synthesis and induction of apoptosis . This leads to the death of cancer cells, particularly those in the S-phase of the cell cycle . It has broad antitumor activity targeting indolent lymphoid malignancies .
Propiedades
IUPAC Name |
2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-9-11-7(15)1-2-12(9)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDXILRPBZRTHG-SHYZEUOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one | |
Q & A
ANone: 2'-Deoxyisocytidine can form base pairs with both canonical (dG, dA, dT, dC) and non-canonical nucleosides, impacting duplex stability differently depending on the context:
- Parallel vs. Antiparallel DNA: In parallel DNA duplexes, incorporating 2'-deoxyisocytidine generally decreases stability compared to duplexes with its 5-methylated counterpart (5-methyl-2'-deoxyisocytidine). This destabilization is less pronounced in antiparallel DNA. []
- Impact of Methylation: The presence of a 5-methyl group on 2'-deoxyisocytidine (forming 5-methyl-2'-deoxyisocytidine) significantly enhances the stability of the iCd⋅Gd base pair in parallel-stranded DNA. This stabilization is attributed to favorable methyl/methyl contacts or methyl/backbone interactions. []
- Base Pairing with Isoguanosine: When paired with 2'-deoxyisoguanosine, 2'-deoxyisocytidine forms a base pair that exhibits different stability levels depending on the methylation status of both nucleosides. The 5-methylated forms of both nucleosides create a more stable base pair compared to their unmethylated counterparts. []
A: Yes, oligonucleotides containing 2'-deoxyisocytidine demonstrate increased resistance to degradation by 3'-exonucleases, specifically snake-venom phosphodiesterase. This enhanced stability is attributed to the modified structure of 2'-deoxyisocytidine compared to its canonical counterparts. []
ANone: Modifications to the 2'-deoxyisocytidine structure, such as the addition of a 5-methyl group or 2'-O-alkylation, significantly influence its base-pairing properties:
- 5-Methylation: The addition of a methyl group at the 5-position of 2'-deoxyisocytidine not only enhances duplex stability but also improves the stability of its triphosphate form, which is crucial for enzymatic incorporation during DNA synthesis. []
A: 8-Aza-2'-deoxyisoguanosine, a fluorescent analog of 2'-deoxyisoguanosine, exhibits enhanced fluorescence in alkaline conditions. When incorporated into DNA duplexes with 2'-deoxyisocytidine, changes in fluorescence can be used to monitor base pair stability and formation. This property makes 8-aza-2'-deoxyisoguanosine a valuable tool for studying DNA structure and interactions. []
ANone: The unique properties of 2'-deoxyisocytidine make it a promising candidate for various applications:
- Expanding the Genetic Alphabet: 2'-deoxyisocytidine, when paired with 2'-deoxyisoguanosine, expands the genetic alphabet, offering the potential to create new biological functions and enhance the information storage capacity of DNA. This has significant implications for synthetic biology and the development of novel biotechnologies. []
- DNA-Based Nanostructures: The ability of 2'-deoxyisocytidine to form stable base pairs with both canonical and non-canonical nucleosides makes it a valuable building block for creating complex DNA-based nanostructures. []
- Antisense and Antigene Therapies: The enhanced stability of oligonucleotides containing 2'-deoxyisocytidine against enzymatic degradation makes them attractive candidates for antisense and antigene therapies, where resistance to nucleases is crucial for therapeutic efficacy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


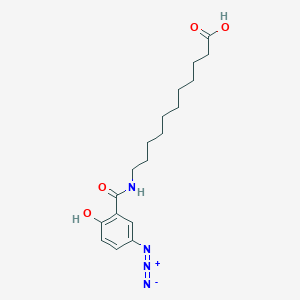
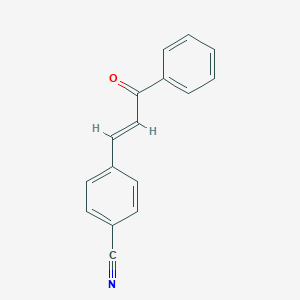


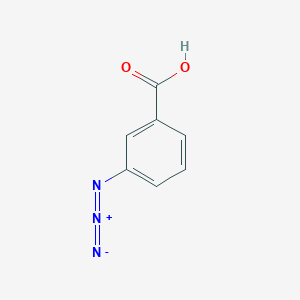
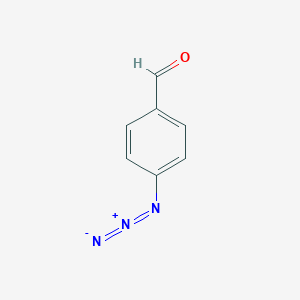

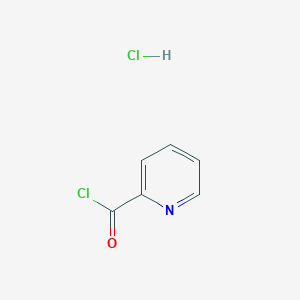

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
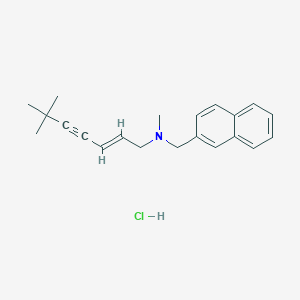
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
